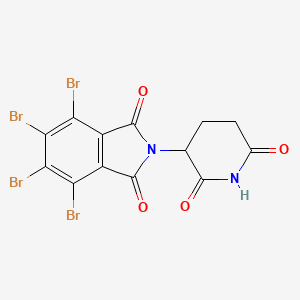
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of bromine atoms at positions 4, 5, 6, and 7, along with a piperidyl group at position 2, makes this compound highly functionalized and of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The bromination of the isoindoline-1,3-dione can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis, including the preparation of intermediates such as tetrabromophthalic anhydride and subsequent condensation with piperidyl derivatives . The reaction conditions typically require elevated temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atoms or the carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-diones .
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes by forming stable complexes with biomolecules . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione
- Thalidomide
Uniqueness
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of four bromine atoms and a piperidyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H6Br4N2O4 |
|---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H6Br4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21) |
InChI Key |
BVMIOUFDYNWJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)

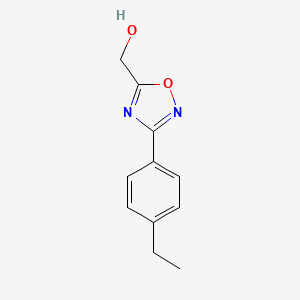
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
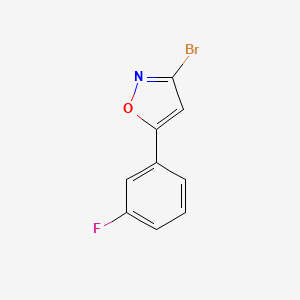
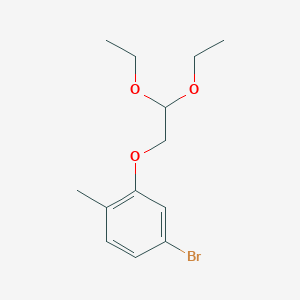
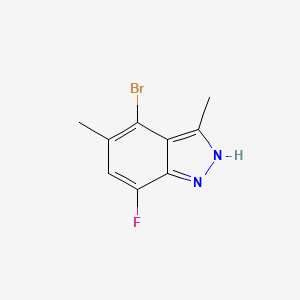


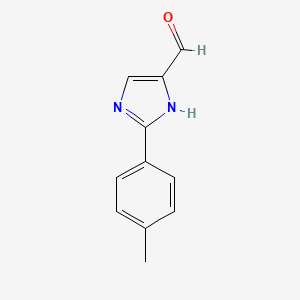

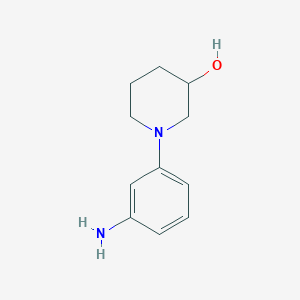
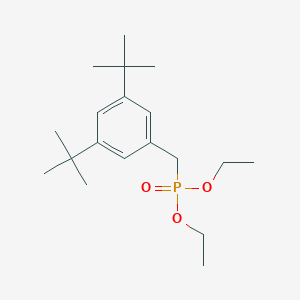
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
